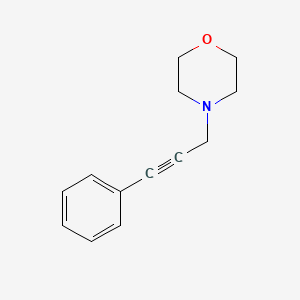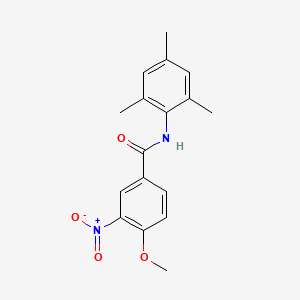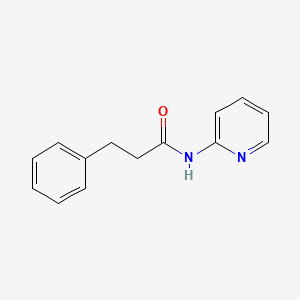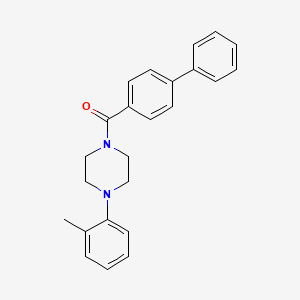![molecular formula C15H13ClN2O2S B5842885 2-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5842885.png)
2-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 3-methoxyaniline . The reaction conditions include maintaining the temperature at around room temperature and using acetone as the solvent. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like acetone or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research has explored its potential as an anti-thyroidal and insecticidal agent.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide involves its ability to form chelates with transition metals. This chelation process can interfere with the normal function of metal-dependent enzymes and proteins, leading to its biological effects. The molecular targets and pathways involved include metal ion transport and enzyme inhibition.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide include:
- 3-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide
- 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
These compounds share similar structural features and chemical properties but may differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-11-6-4-5-10(9-11)17-15(21)18-14(19)12-7-2-3-8-13(12)16/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUXFHLIWQYNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5842810.png)
![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)

![2-(4-chlorophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5842836.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)
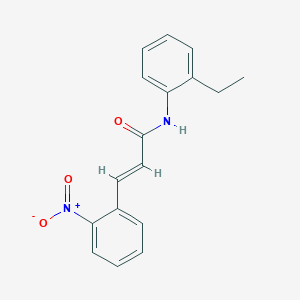

![(4-Ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione](/img/structure/B5842847.png)
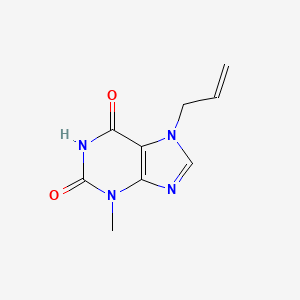
![1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B5842867.png)
